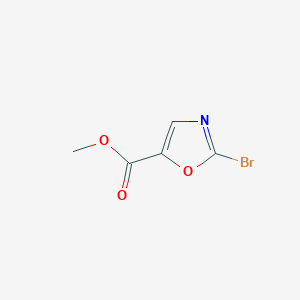

Methyl 2-bromooxazole-5-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASWAMBNWCQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653321 | |

| Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-96-6 | |

| Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate

Introduction

Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in advanced organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal sites for chemical modification. This bifunctionality makes it a versatile intermediate for the construction of more complex molecular architectures.

The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive carbon-bromine bond in this compound makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthetic utility, and safety considerations. While a detailed, experimentally validated synthesis protocol and complete spectral characterization are not widely available in the public domain, this guide offers a speculative synthetic pathway based on established principles of oxazole chemistry to aid researchers in its potential preparation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1092351-96-6 | [1][2] |

| Molecular Formula | C₅H₄BrNO₃ | [3] |

| Molecular Weight | 205.99 g/mol | [3] |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Density | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| Purity | Typically ≥95% - 97% | [1][2][4] |

Spectral Data

Detailed and verified ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not publicly available at the time of this writing. Researchers who synthesize or purchase this compound are advised to perform full spectral characterization to confirm its identity and purity.

Synthetic Importance and Methodologies

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of more complex amido heteroaromatic compounds with potential applications in the treatment of liver diseases.[5][6] In a documented procedure, it serves as a key coupling partner in a Suzuki reaction.[5][6]

Illustrative Synthetic Application: Suzuki Coupling

A notable application of this compound is its participation in palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium catalyst (e.g., XPhos Pd G3) and a base (e.g., K₃PO₄) in a solvent mixture like THF and water to yield the corresponding 2-arylated oxazole derivative.[5][6] This transformation underscores the importance of the C-Br bond as a handle for introducing molecular diversity.

Speculative Synthetic Protocol

While a specific, validated protocol for the synthesis of this compound is not readily found in the literature, a plausible route can be conceptualized based on established methods for oxazole synthesis. The following is a speculative, non-validated protocol that researchers may consider as a starting point for development.

Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)

This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One common method is the reaction of an α-haloketone with urea or a related reagent.

-

Step 1.1: Halogenation of a β-ketoester. Methyl acetoacetate can be brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The rationale here is to introduce a leaving group at the position adjacent to the ketone, which will be susceptible to nucleophilic attack.

-

Step 1.2: Cyclization with Urea. The resulting α-bromo-β-ketoester is then reacted with urea in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.

Part 2: Sandmeyer-type Reaction to Yield this compound (Target Molecule)

This part of the synthesis aims to replace the amino group at the 2-position with a bromine atom.

-

Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a good leaving group (N₂).

-

Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide ion, yielding the final product, this compound. This is a classic Sandmeyer reaction.

Purification: The final product would likely require purification, for which column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would be a standard approach.

The following diagram illustrates this speculative synthetic workflow:

Caption: Speculative synthesis workflow for this compound.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. While detailed physical and spectral data are not widely available, its utility has been demonstrated in the patent literature. The speculative synthetic pathway provided herein offers a potential starting point for researchers interested in its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- European Patent Office. (2025, October 22). AMIDO HETEROAROMATIC COMPOUNDS (EP 4635494 A2).

- Google Patents. (n.d.). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.

- ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Image attached to a publication].

- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... [Image attached to a publication].

- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- CNDIAN. (n.d.). This compound.

Sources

- 1. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1258283-17-8 | Ethyl 4-bromooxazole-5-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 460081-20-3 | Ethyl 2-bromooxazole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 5. data.epo.org [data.epo.org]

- 6. WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases - Google Patents [patents.google.com]

Methyl 2-bromooxazole-5-carboxylate chemical structure

An In-Depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and anticipated spectroscopic profile. It offers expert insight into its synthesis and chemical reactivity, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for key synthetic transformations. Furthermore, this guide explores the applications of this versatile intermediate in drug discovery, leveraging its status as a component of privileged structural motifs. Safety, handling, and storage protocols are also delineated to ensure safe and effective laboratory use.

This compound is a bifunctional organic compound featuring an oxazole ring, a synthetically versatile five-membered heterocycle. The oxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and bioactive molecules known for a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This compound is specifically designed for advanced organic synthesis, offering two distinct and orthogonal sites for chemical modification: a reactive bromine atom at the 2-position and a methyl ester at the 5-position.[2]

The primary value of this compound lies in its role as a key intermediate for constructing more complex molecular architectures.[2] The carbon-bromine bond is primed for palladium-catalyzed cross-coupling reactions, while the ester functional group allows for a variety of classical transformations.[2] This dual reactivity makes it an essential reagent for chemists aiming to generate libraries of novel compounds for high-throughput screening and to advance structure-activity relationship (SAR) studies in drug development.[2]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound consists of a central 1,3-oxazole ring. A bromine atom is substituted at the C2 position, which is known to be electron-deficient and thus susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. A methyl carboxylate group is attached at the C5 position, providing a site for modification via hydrolysis, amidation, or reduction.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 1092351-96-6 | [2][3] |

| Molecular Formula | C₅H₄BrNO₃ | [2] |

| Molecular Weight | 205.99 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

| SMILES | COC(=O)c1cncc(Br)o1 |

Anticipated Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two key signals in the aromatic and aliphatic regions.

-

Oxazole Proton (H4): A singlet is expected for the proton at the C4 position of the oxazole ring. Based on analogous structures, its chemical shift would likely appear in the range of δ 7.0 - 7.5 ppm .[6]

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. This signal would typically be found in the upfield region, around δ 3.8 - 4.0 ppm .[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 158 - 162 ppm .[6]

-

Oxazole Ring Carbons (C2, C4, C5): These carbons will have distinct chemical shifts. The C2 carbon, bonded to both bromine and nitrogen, is expected around δ 158 - 162 ppm . The C5 carbon, attached to the ester, is predicted in the δ 150 - 155 ppm range. The C4 carbon, bonded to a proton, will be the most upfield of the ring carbons, likely around δ 100 - 105 ppm .[6]

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will appear in the aliphatic region, typically at δ 55 - 60 ppm .[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1720 - 1740 cm⁻¹ .[6]

-

C-O Stretch: A strong band for the C-O single bond of the ester is anticipated in the 1200 - 1300 cm⁻¹ region.[6]

-

C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the oxazole ring are expected in the fingerprint region, typically between 1500 - 1650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal isotopic patterns characteristic of bromine.

-

Molecular Ion Peak [M]⁺: The spectrum should display a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 205 and 207 .

Synthesis and Purification

Synthetic Strategy

The synthesis of substituted oxazoles can be achieved through various established methodologies. A highly efficient and practical approach involves the [3+2]-cycloaddition reaction between an appropriate precursor and an isocyanide derivative.[7] A common and robust strategy for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which proceeds via an in situ generated acylpyridinium salt that is subsequently trapped by an isocyanoacetate.[8]

Caption: General workflow for the synthesis of substituted oxazoles.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on modern oxazole synthesis methods.[8]

-

Reagent Preparation: To a solution of the corresponding 2-bromo-carboxylic acid precursor (1.0 equiv) in dichloromethane (DCM, 0.1 M), add a stable triflylpyridinium reagent (1.3 equiv) and a suitable base such as triethylamine (1.5 equiv).

-

Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the acylpyridinium intermediate.

-

Cycloaddition: Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Causality of Choices:

-

Solvent (DCM): Dichloromethane is an excellent choice due to its inertness and ability to dissolve a wide range of organic reagents without participating in the reaction.

-

Triflylpyridinium Reagent: This reagent serves as a highly efficient activating agent for the carboxylic acid, enabling the subsequent nucleophilic attack by the isocyanide.[8]

-

Base (Triethylamine): The base is crucial for scavenging the triflic acid generated during the activation step, driving the reaction forward.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound is the cornerstone of its synthetic value.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine bond is an excellent handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes).[2][9] These reactions are fundamental in modern organic synthesis for forming C-C bonds.[10] The general reactivity order for aryl halides in these couplings is I > Br > Cl, making the bromo-substituent highly effective.[11]

Caption: Key cross-coupling reactions at the C2-position.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the oxazole core.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2-arylated oxazole product.

Transformations of the Ester Moiety

The methyl ester at the C5 position offers a secondary site for functionalization.

-

Hydrolysis: Saponification using a base like LiOH or NaOH in a water/methanol mixture yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The oxazole scaffold is frequently utilized by medicinal chemists to develop new therapeutic agents.[1] Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains.[1] The ability to easily diversify this compound at two positions makes it an ideal precursor for generating compound libraries for screening against various biological targets, such as protein kinases.[1]

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety. The following information is based on data for structurally similar bromo-heterocyclic compounds.[12][13][14][15]

| Hazard Category | GHS Information | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] For long-term stability, store under an inert atmosphere at freezer temperatures (-20°C).[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value, versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactive sites—the C2-bromine for cross-coupling and the C5-ester for functional group interconversion—provide a robust platform for the rapid generation of molecular complexity. The predictable spectroscopic signature and well-established reactivity patterns make it a reliable tool for researchers. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for scientists to fully exploit the synthetic potential of this powerful building block.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- Krasavin, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 25(15), 3458.

- UB. (n.d.). Methyl 2-bromothiazole-5-carboxylate.

- O'Brien, P., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters, 12(17), 3902-3905.

- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- CP Lab Safety. (n.d.). Methyl 2-bromothiazole-5-carboxylate, min 98%, 100 grams.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)...

- ResearchGate. (n.d.). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms.

- ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

- PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.

- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.

- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.

- MacNevin, C. J., & Watson, D. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(12), 3047-3058.

- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 2-bromo-4-oxazolecarboxylate | 1092351-94-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 15. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromooxazole-5-carboxylate

Foreword: The Strategic Value of Halogenated Oxazoles in Modern Drug Discovery

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutics. The targeted introduction of a bromine atom at the 2-position, coupled with a methyl ester at the 5-position, yields Methyl 2-bromooxazole-5-carboxylate, a highly versatile and bifunctional building block.[1] This guide provides an in-depth, field-proven methodology for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.

The synthetic approach detailed herein is a two-stage process, selected for its efficiency and high degree of regiochemical control:

-

Formation of a key intermediate: Synthesis of Methyl 2-aminooxazole-5-carboxylate.

-

Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to the target 2-bromo functionality.

This strategy deliberately circumvents direct bromination of an oxazole-5-carboxylate precursor, a path often plagued by poor regioselectivity that can yield a mixture of C4 and C5-brominated isomers, complicating purification and reducing overall yield.[2][3][4][5]

Part 1: Mechanistic Foundations and Strategic Blueprint

The Synthetic Challenge: Achieving Regiocontrolled Bromination

The primary challenge in synthesizing this compound lies in the precise placement of the bromine atom at the C2 position. While direct electrophilic bromination of oxazoles using reagents like N-bromosuccinimide (NBS) is known, the outcome is highly dependent on the existing substitution pattern and reaction conditions.[6] The C2 position of the oxazole ring is the most electron-deficient, making it less susceptible to standard electrophilic attack compared to the C4 and C5 positions.[7] Therefore, a more robust strategy involves installing a functional group at the C2 position that can be reliably converted to a bromine atom. The 2-amino group is an ideal precursor for this purpose, as it can be transformed into a diazonium salt and subsequently displaced in a highly controlled manner.

The Power of the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[8][9][10] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer from a copper(I) salt to the diazonium ion.[8][9][11]

The key steps are:

-

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable diazonium salt.[12][][14]

-

Electron Transfer: The copper(I) catalyst (e.g., CuBr) donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process.[9][11]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[9]

This mechanism's reliability and tolerance for various functional groups make it the superior choice for the synthesis of the target compound.

Part 2: Synthesis of the Key Intermediate: Methyl 2-aminooxazole-5-carboxylate

The synthesis of the 2-aminooxazole core is the foundational stage of this process. The protocol described is an adaptation of established methods for similar heterocyclic systems, such as the synthesis of aminothiazole esters.[15][16]

Reaction Scheme

Caption: Synthetic pathway for Methyl 2-aminooxazole-5-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 3-ethoxyacrylate

-

N-Bromosuccinimide (NBS)

-

Urea

-

Dioxane

-

Water (deionized)

-

Ammonia solution (concentrated)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a 1:1 solution of dioxane and water. Cool the flask to -10 °C using an ice-salt bath.

-

Bromination: To the cooled solvent mixture, add Methyl 3-ethoxyacrylate (1.0 equivalent). Slowly add a solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in the dioxane/water mixture via the dropping funnel, ensuring the internal temperature is maintained below -5 °C. Stir the mixture at this temperature for 1 hour after the addition is complete.

-

Causality: The low temperature is critical to control the rate of the electrophilic bromination and prevent side reactions. NBS is a convenient and solid source of electrophilic bromine.

-

-

Cyclization: Add urea (1.0 equivalent) to the reaction mixture in one portion. Slowly warm the mixture to 80 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclization reaction between the brominated intermediate and urea to form the oxazole ring.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add concentrated ammonia solution to neutralize the acidic medium and precipitate the product. Stir the resulting slurry for 15-20 minutes.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield Methyl 2-aminooxazole-5-carboxylate as a solid.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of the 2-aminooxazole intermediate.

Part 3: The Sandmeyer Reaction: Synthesis of this compound

This final stage employs the Sandmeyer reaction to precisely substitute the 2-amino group with a bromine atom. Success hinges on careful temperature control during the formation of the diazonium salt.

Reaction Scheme

Caption: Conversion of the amino intermediate to the final bromo product.

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 2-aminooxazole-5-carboxylate

-

Hydrobromic acid (HBr, 48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Diazotization:

-

Suspend Methyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a mixture of 48% HBr and water in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold suspension, ensuring the internal temperature does not exceed 5 °C.

-

Expertise-Driven Insight: Maintaining a low temperature is paramount as diazonium salts can be unstable and decompose at higher temperatures, leading to side products and reduced yield.[14] The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve Copper(I) bromide (1.2 equivalents) in 48% HBr. Cool this solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the cold CuBr solution.

-

Expertise-Driven Insight: Vigorous bubbling (N₂ evolution) is expected upon addition. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the N₂ evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Part 4: Data Summary and Characterization

The following table summarizes key quantitative data for the described synthetic sequence. Expected yields are based on literature reports for analogous transformations.[15][17]

| Parameter | Methyl 2-aminooxazole-5-carboxylate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₅H₆N₂O₃ | C₅H₄BrNO₃ |

| Molecular Weight | 142.11 g/mol | 205.99 g/mol |

| Appearance | White to off-white solid | Solid (color may vary) |

| Expected Yield | 65-75% | 60-70% (from intermediate) |

| Key Reagents | Methyl 3-ethoxyacrylate, Urea, NBS | NaNO₂, HBr, CuBr |

| Critical Temp. | -10 °C to 80 °C | 0-5 °C |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C-Br bond).

Conclusion

This guide details a robust and regioselective two-step synthesis for this compound, a building block of significant value to the drug discovery community. By leveraging the controlled formation of a 2-aminooxazole intermediate followed by a classic Sandmeyer reaction, this methodology provides a reliable pathway that overcomes the regiochemical challenges associated with direct bromination. The provided protocols, mechanistic insights, and workflow visualizations are designed to empower researchers to confidently and successfully synthesize this versatile chemical tool.

References

- ChemRxiv.Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.[Link]

- Slideshare.Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.[Link]

- Wikipedia.Sandmeyer reaction.[Link]

- ResearchGate.Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.[Link]

- ResearchGate.Synthesis of 2‐bromooxazole (9).[Link]

- MDPI.Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.[Link]

- BYJU'S.Sandmeyer Reaction Mechanism.[Link]

- National Institutes of Health.Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]

- Master Organic Chemistry.

- ACS Publications.2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[Link]

- Organic Chemistry Portal.Name Reactions.[Link]

- ResearchGate.RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole.[Link]

- Organic Chemistry Portal.

- Semantic Scholar.

- Chemistry LibreTexts.14.

- Organic Syntheses.5-(Thiophen-2-yl)oxazole.[Link]

- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Oxazole.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diazotisation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Page loading... [wap.guidechem.com]

Methyl 2-bromooxazole-5-carboxylate starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 2-bromooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxazole nucleus is a privileged scaffold found in numerous natural products and bioactive molecules, known for its ability to engage in a variety of non-covalent interactions with biological targets. The presence of a bromine atom at the 2-position and a methyl ester at the 5-position provides two orthogonal sites for chemical modification. The reactive carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse substituents. Concurrently, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, facilitating further structural diversification and the exploration of structure-activity relationships (SAR). This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the proposed experimental protocols.

Synthetic Strategy Overview

Two principal retrosynthetic pathways are proposed for the synthesis of this compound.

Pathway 1 involves the construction of the oxazole ring with a 2-amino substituent, followed by a Sandmeyer reaction to replace the amino group with bromine. This is a classic and reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.

Pathway 2 focuses on the initial formation of the oxazole-5-carboxylate core from an acyclic precursor, L-serine methyl ester, followed by direct bromination at the 2-position. This approach leverages a readily available and chiral starting material.

Caption: High-level overview of the two primary synthetic pathways.

Pathway 1: Synthesis via Sandmeyer Reaction of a 2-Aminooxazole Precursor

This pathway is centered around the well-established Sandmeyer reaction, which provides a reliable method for the conversion of a primary aromatic amine to a halide.[1][2] The key to this approach is the efficient synthesis of the requisite precursor, Methyl 2-aminooxazole-5-carboxylate.

Part A: Proposed Synthesis of Methyl 2-aminooxazole-5-carboxylate

While Methyl 2-aminooxazole-5-carboxylate is commercially available[3], its de novo synthesis is crucial for cost-effectiveness in large-scale applications. A plausible synthesis can be adapted from established methods for forming 2-aminooxazoles. One such approach involves the cyclization of a β-keto ester derivative with a source of the 2-amino group, such as cyanamide or a protected guanidine.

A proposed reaction scheme starts with a suitable three-carbon building block that can be functionalized to form the oxazole ring.

Caption: Conceptual workflow for the synthesis of the 2-aminooxazole precursor.

Part B: Bromination via Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving:

-

Diazotization: The conversion of the primary amino group of Methyl 2-aminooxazole-5-carboxylate into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4]

-

Substitution: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide.[2][5]

The strongly acidic and oxidative conditions of the Sandmeyer reaction can be a limitation for sensitive substrates.[6] However, for many heteroaromatic amines, it remains a highly effective transformation.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with a copper(II) halide species to yield the final product and regenerate the copper(I) catalyst.[2]

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer bromination.

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (3.0-4.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO2) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Pathway 2: Synthesis from L-Serine Methyl Ester

This pathway utilizes a readily available chiral starting material, L-serine methyl ester, to construct the oxazole ring. The synthesis involves the formation of an oxazoline intermediate, which is subsequently oxidized to the aromatic oxazole. The final step is the bromination of the oxazole ring.

Part A: Formation of the Oxazole Ring

The conversion of serine derivatives to oxazoles is a common strategy in the synthesis of natural products.[7] The process typically involves two key steps:

-

Cyclodehydration: The formation of a 4,5-dihydrooxazole (oxazoline) ring from a serine derivative. This can be achieved using various dehydrating agents. Molybdenum-catalyzed cyclodehydration offers a method that produces water as the only byproduct.[8]

-

Oxidation: The dehydrogenation of the oxazoline ring to the corresponding oxazole.

Caption: General scheme for the formation of the oxazole ring from a serine derivative.

Step 1: Preparation of an N-Acyl Serine Methyl Ester

-

Suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0 °C.

-

Add an acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the N-acyl serine methyl ester.

Step 2: Cyclodehydration to the Oxazoline

-

Dissolve the N-acyl serine methyl ester in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a molybdenum catalyst, such as MoO2(acac)2, and a ligand like 6-methyl-2-pyridinecarboxylic acid.[8]

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with sodium bicarbonate solution, and purify the resulting oxazoline.

Step 3: Oxidation to the Oxazole

-

Dissolve the oxazoline in a suitable solvent.

-

Treat with an oxidizing agent, such as manganese dioxide (MnO2) or a copper(II) salt with an oxygen source, to effect the dehydrogenation to the oxazole.

-

Purify the resulting Methyl oxazole-5-carboxylate by column chromatography.

Part B: Direct Bromination of the Oxazole Ring

The final step in this pathway is the bromination of the oxazole ring at the 2-position. Direct bromination of electron-rich heterocyclic systems can often be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine. The regioselectivity of the bromination will depend on the substitution pattern of the oxazole ring. For an oxazole-5-carboxylate, the 2-position is often susceptible to electrophilic attack.

-

Dissolve Methyl oxazole-5-carboxylate (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC.[9]

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Data Summary Tables

Table 1: Summary of Reagents and Conditions for Pathway 1

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |

| 1 | Diazotization | Methyl 2-aminooxazole-5-carboxylate, NaNO₂, 48% HBr | Water | 0-5 |

| 2 | Sandmeyer | Diazonium salt, CuBr | 48% HBr | 60-70 |

Table 2: Summary of Reagents and Conditions for Pathway 2

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |

| 1 | Acylation | L-Serine methyl ester HCl, Acylating agent, Et₃N | Dichloromethane | 0 to RT |

| 2 | Cyclodehydration | N-Acyl serine methyl ester, MoO₂(acac)₂ | Toluene | Reflux |

| 3 | Oxidation | Oxazoline intermediate, MnO₂ | Dichloromethane | RT |

| 4 | Bromination | Methyl oxazole-5-carboxylate, NBS | THF | RT |

Conclusion

The synthesis of this compound can be approached through at least two viable synthetic pathways, each with its own set of advantages and considerations. Pathway 1, utilizing a Sandmeyer reaction on a pre-formed 2-aminooxazole, is a robust and well-documented method for introducing the bromo substituent. Its success hinges on the efficient synthesis of the amino precursor. Pathway 2, starting from the readily available L-serine methyl ester, offers an elegant approach to constructing the heterocyclic core, with the final bromination step being a potentially high-yielding transformation. The choice of pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, and tolerance of downstream steps to potential impurities from each route. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Van Leusen Oxazole Synthesis: A Technical Guide for the Modern Chemist

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[1][2] Among the numerous methods developed for oxazole synthesis, the Van Leusen oxazole synthesis stands out for its operational simplicity, broad substrate scope, and use of readily available starting materials.[3] This technical guide provides an in-depth exploration of the Van Leusen oxazole synthesis, offering field-proven insights into its mechanism, a detailed experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Van Leusen Oxazole Synthesis

First reported by van Leusen and coworkers in 1972, this one-pot reaction facilitates the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] TosMIC, a stable, odorless, and colorless solid at room temperature, is a key reagent in this transformation and is often referred to as van Leusen's reagent.[2][3] The reaction's versatility and tolerance for a wide range of functional groups have cemented its importance in the synthesis of complex molecules, including those with significant pharmacological activity.[2][3]

The Van Leusen synthesis is a powerful tool for constructing the oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2][3] This structural motif is found in numerous natural products and synthetic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

The Core Mechanism: A Step-by-Step Analysis

The Van Leusen oxazole synthesis proceeds through a well-defined, base-catalyzed mechanism involving a [3+2] cycloaddition.[3] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key reactant, TosMIC, possesses a unique combination of reactive sites: an acidic α-proton, an isocyanide carbon, and a good leaving group (p-toluenesulfinate).[4][5]

The mechanistic pathway can be broken down into the following key steps:

-

Deprotonation of TosMIC: A base abstracts the acidic proton from the methylene group of TosMIC, generating a reactive carbanion.[4][6] The electron-withdrawing nature of both the sulfonyl and isocyanide groups facilitates this deprotonation.[6]

-

Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms an alkoxide intermediate.[4]

-

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, forming a five-membered oxazoline intermediate.[3][6]

-

Elimination of p-Toluenesulfinic Acid: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group as p-toluenesulfinic acid.[4] This elimination step is the driving force for the aromatization of the ring.

-

Aromatization: The elimination of the tosyl group leads to the formation of the stable, aromatic 5-substituted oxazole ring.[3][4]

Visualizing the Mechanism:

Caption: The reaction mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 5-substituted oxazoles via the Van Leusen reaction. The protocol is designed to be a self-validating system, with clear instructions and checkpoints.

General Procedure for the Synthesis of 5-Substituted Oxazoles[7]

Materials:

| Reagent/Solvent | Molar Equiv. | Notes |

| Aldehyde | 1.0 | Aromatic or aliphatic aldehydes can be used. |

| Tosylmethyl isocyanide (TosMIC) | 1.1 | A slight excess ensures complete reaction of the aldehyde. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Anhydrous base is preferred. Other bases like KOH or NaH can be used. |

| Methanol (MeOH) | 10 mL per mmol of aldehyde | Anhydrous solvent is recommended. |

| Ethyl Acetate (EtOAc) | As needed for extraction | |

| Water (H₂O) | As needed for workup | |

| Brine | As needed for workup |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).[7]

-

Add methanol (10 mL) to the flask.[7]

-

Heat the reaction mixture to reflux and stir for 4-5 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Experimental Workflow Diagram:

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for Methyl 2-bromooxazole-5-carboxylate

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-bromooxazole-5-carboxylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS 1092351-96-6). The structural elucidation of this key synthetic intermediate is paramount for its application in medicinal chemistry and materials science.[1][2] This document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization.

The oxazole nucleus is a privileged scaffold in drug discovery, and the specific arrangement of a bromine atom at the 2-position and a methyl ester at the 5-position offers orthogonal handles for synthetic diversification.[3] Accurate spectroscopic interpretation is the cornerstone of ensuring material quality and reaction success.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process begins with sample preparation, followed by a suite of non-destructive and destructive analytical techniques to confirm the molecule's identity and purity.

Caption: Molecular structure and a typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be used if solubility is an issue.

-

Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The structure presents two distinct proton environments: the methyl ester protons and the lone proton on the oxazole ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~7.8 - 8.2 | Singlet (s) | 1H | CH (oxazole ring, C4) |

| H-b | ~3.9 - 4.1 | Singlet (s) | 3H | OCH₃ (methyl ester) |

Interpretation:

-

Oxazole Proton (H-a) : The single proton attached to the oxazole ring at the C4 position is expected to be significantly deshielded. Protons on electron-deficient heterocyclic rings, such as oxazoles, typically resonate at high chemical shifts.[4][5][6] The presence of the adjacent electron-withdrawing carboxylate group further shifts this proton downfield, likely into the 7.8-8.2 ppm range. It appears as a singlet as there are no vicinal protons to couple with.

-

Methyl Ester Protons (H-b) : The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This results in a characteristic singlet in the 3.9-4.1 ppm region.[7]

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The molecule has five distinct carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~158 - 162 | C =O (Ester Carbonyl) |

| C-2 | ~140 - 145 | C -Br (C2 of oxazole) |

| C-3 | ~148 - 152 | C -COOCH₃ (C5 of oxazole) |

| C-4 | ~125 - 130 | C -H (C4 of oxazole) |

| C-5 | ~52 - 55 | O-C H₃ (Methyl ester) |

Interpretation:

-

Carbonyl Carbon (C-1) : The ester carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 158-162 ppm range.[8][9]

-

Oxazole Ring Carbons (C-2, C-3, C-4) : The chemical shifts of oxazole ring carbons are well-documented. C2, bonded to both the electronegative oxygen and nitrogen and the bromine atom, is expected to be significantly downfield. C5, attached to the ester group, will also be downfield.[10] The protonated C4 carbon will appear at a more upfield position compared to the substituted carbons.[10][11]

-

Methyl Carbon (C-5) : The methyl carbon of the ester group is shielded relative to the ring carbons and will appear in the typical region for such groups, around 52-55 ppm.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Technique : Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

-

Acquisition : Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Collection : Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected first.

Predicted IR Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 - 3150 | C-H Stretch | Oxazole C-H | Weak-Medium |

| ~2950 - 3000 | C-H Stretch | Methyl C-H | Weak-Medium |

| ~1725 - 1745 | C=O Stretch | Ester Carbonyl | Strong |

| ~1550 - 1650 | C=N & C=C Stretch | Oxazole Ring | Medium-Strong |

| ~1200 - 1300 | C-O Stretch | Ester (Asymmetric) | Strong |

| ~1000 - 1150 | C-O Stretch | Ester (Symmetric) | Strong |

| ~700 - 800 | C-Br Stretch | Bromoalkane | Medium |

Interpretation: The IR spectrum is dominated by features from the ester and the oxazole ring.

-

Carbonyl Stretch : The most prominent peak will be the strong, sharp absorption from the ester C=O stretch, expected between 1725-1745 cm⁻¹.[12][13] Its exact position can indicate the influence of the heterocyclic ring.

-

Ring Vibrations : The C=N and C=C stretching vibrations within the oxazole ring will produce a series of medium to strong bands in the 1650-1550 cm⁻¹ region.[14][15]

-

C-O Stretches : Two strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1300-1000 cm⁻¹ "fingerprint region".[15][16]

-

C-H Stretches : Weaker C-H stretching bands for the sp² hybridised oxazole proton will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS

-

Ionization Method : Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.

-

Analysis : The ionized sample is passed through a mass analyzer which separates ions based on their m/z ratio.

Predicted MS Data & Interpretation

The molecular formula is C₅H₄BrNO₃, with a monoisotopic mass of 204.94 g/mol (for ⁷⁹Br) and 206.94 g/mol (for ⁸¹Br).

| m/z (Predicted) | Ion | Interpretation |

| 205 / 207 | [M]⁺ | Molecular Ion Peak . The characteristic 1:1 ratio for bromine isotopes is the key diagnostic feature. |

| 174 / 176 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 146 / 148 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 126 | [M - Br]⁺ | Loss of a bromine radical. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation fragment. |

Interpretation: The most critical feature of the mass spectrum will be the molecular ion peak , which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 205 and 207).[17][18] This M/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.[19]

The fragmentation pattern will likely proceed through the loss of stable neutral fragments from the ester group. The loss of the methoxy radical (•OCH₃, 31 Da) or the entire carbomethoxy radical (•COOCH₃, 59 Da) are common fragmentation pathways for methyl esters.[20][21] The C-Br bond can also cleave to yield a fragment at m/z 126.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data, based on established chemical principles and analysis of related structures, highlights key diagnostic features:

-

¹H NMR : A downfield singlet for the oxazole proton and a singlet around 4.0 ppm for the methyl ester.

-

¹³C NMR : Five distinct carbon signals, including a characteristic ester carbonyl peak above 158 ppm.

-

IR : A very strong carbonyl (C=O) absorption around 1735 cm⁻¹.

-

MS : A distinctive M/M+2 molecular ion peak cluster at m/z 205/207, confirming the presence of one bromine atom.

This guide serves as a robust framework for researchers and drug development professionals in verifying the synthesis and purity of this valuable heterocyclic building block.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.

- SciSpace. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- Abraham, R. J., & Thomas, W. A. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin.

- Capot Chemical Co., Ltd. (n.d.). 1092351-96-6 | this compound.

- ResearchGate. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles.

- Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (2016). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.

- Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin.

- UCLA Chemistry. (n.d.). IR Chart.

- PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Physical Chemistry Chemical Physics.

- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.

- PubChem. (n.d.). Methyl 5-methyl-1,2-oxazole-4-carboxylate.

- ResearchGate. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.

- MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives.

- MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.

- National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.

- PubChem. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- SpectraBase. (n.d.). 2-Methyl-1,3-benzoxazole-7-carboxylic acid - Optional[MS (GC)] - Spectrum.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. scispace.com [scispace.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. whitman.edu [whitman.edu]

Introduction: The Oxazole Core in Modern Chemistry

An In-Depth Technical Guide to the ¹H NMR Spectrum of Substituted Oxazole Esters

Oxazoles are five-membered heterocyclic compounds featuring an oxygen and a nitrogen atom in a 1,3-relationship. This structural motif is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties.[1][2][3] The precise arrangement of substituents around the oxazole core is paramount to its function, making unambiguous structural elucidation a critical step in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for this purpose.[2] It provides a detailed electronic and structural map of the molecule by reporting on the chemical environment of each proton. This guide offers a deep dive into the ¹H NMR spectral characteristics of substituted oxazole esters, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to interpret these spectra with confidence. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance, empowering the reader to predict and understand the spectra of novel oxazole derivatives.

Foundational ¹H NMR Spectrum of the Oxazole Ring

To interpret the spectra of complex substituted oxazoles, one must first understand the pristine electronic landscape of the parent ring. The oxazole ring contains three distinct protons, designated H-2, H-4, and H-5.

-

H-2: Positioned between the electronegative oxygen and nitrogen atoms.

-

H-4: Adjacent to the oxygen atom.

-

H-5: Adjacent to the nitrogen atom.

The relative chemical shifts of these protons are a direct consequence of the heteroatoms' influence on the ring's electron density. The nitrogen atom's imine character and the oxygen atom's electronegativity both withdraw electron density, "deshielding" the attached protons. This causes them to resonate at a higher chemical shift (further downfield) compared to protons on a simple aromatic ring like benzene.

In a typical deuterated chloroform (CDCl₃) solution, the approximate chemical shifts for the unsubstituted oxazole ring are:

-

H-2: ~7.95 ppm

-

H-5: ~7.69 ppm

-

H-4: ~7.09 ppm

The H-2 proton is the most deshielded due to its proximity to both heteroatoms.[4][5] The H-5 proton is more deshielded than H-4, reflecting the stronger electron-withdrawing effect of the adjacent imine nitrogen compared to the oxygen.[4][5]

Spin-Spin Coupling

Coupling between the protons on the oxazole ring is typically very weak, with coupling constants (J-values) often in the range of 0-2 Hz.[6] This is a characteristic feature of many five-membered heterocycles.[7][8] Consequently, the signals for H-4 and H-5 in a monosubstituted oxazole often appear as sharp singlets or very narrowly split doublets, which can simplify spectral interpretation.

dot

Caption: Unsubstituted oxazole core with proton designations and typical chemical shifts (ppm).

The Influence of Substituents on ¹H NMR Spectra

The true diagnostic power of ¹H NMR emerges when analyzing substituted oxazoles. Substituents dramatically alter the electronic environment of the ring, leading to predictable and interpretable changes in the chemical shifts of the remaining protons. These effects can be broadly categorized into two types:

-

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), nitro (-NO₂), or cyano (-CN) pull electron density away from the ring. This deshields the remaining ring protons, causing their signals to shift downfield (to higher ppm values).

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) push electron density into the ring. This shields the ring protons, causing their signals to shift upfield (to lower ppm values). These effects are transmitted via induction (through sigma bonds) and resonance (through the pi system).

-

-

Anisotropic Effects: Substituents with π-systems (e.g., phenyl rings, carbonyl groups) generate their own local magnetic fields when placed in the NMR spectrometer's main field.[9][10] Protons that lie in the shielding or deshielding cone of this anisotropic field will experience upfield or downfield shifts, respectively, regardless of the substituent's electronic nature.[11][12]

The ester functionality (-COOR) is a quintessential EWG. Its carbonyl group withdraws electron density through resonance and induction. Therefore, placing an ester on the oxazole ring will generally cause a downfield shift of the other ring protons, particularly those closest to it.

dot

Caption: Relationship between substituent electronic effects and observed proton chemical shifts.

Data Analysis: A Positional Guide to Oxazole Ester Spectra

Let's examine specific examples of substituted oxazole esters. The position of the ester group and any other substituents dictates the final spectrum.

Case Study 1: Ester at C-4

When an ester is placed at the C-4 position, it strongly deshields the adjacent H-5 proton. The effect on the distant H-2 proton is less pronounced but still present.

-

Example: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate [13]

-

The ester at C-4 is a primary EWG.

-

The phenyl group at C-2 is also an EWG and introduces significant anisotropic effects.

-

The methyl group at C-5 is an EDG.

-

In this crowded environment, there are no ring protons left to observe directly. However, we can analyze the shifts of the substituents' protons. The methyl group at C-5 appears at 2.71 ppm . The protons of the ethyl ester appear at 4.43 ppm (quartet) and 1.42 ppm (triplet) . The phenyl protons resonate between 7.44-8.08 ppm .[13]

-

Case Study 2: Ester at C-5

An ester at C-5 will most significantly deshield the adjacent H-4 proton.

-